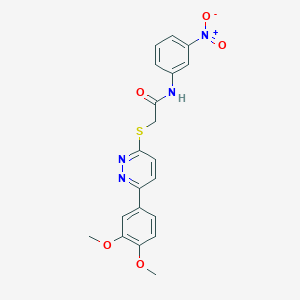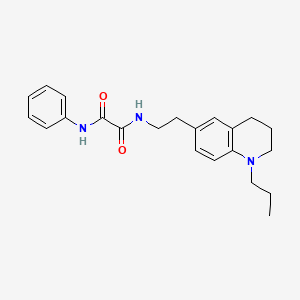![molecular formula C18H13F2N5S B2429291 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-10-0](/img/structure/B2429291.png)
3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of triazolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. It is characterized by the presence of fluorobenzyl and thioether groups attached to a triazolopyrimidine core.
Applications De Recherche Scientifique
3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-cancer properties, especially in gastric cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and azides under suitable conditions.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced through nucleophilic substitution reactions using fluorobenzyl halides.
Formation of Thioether Linkage: The thioether linkage is formed by reacting the intermediate with thiols or thioethers under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets:
Pathways Involved: The inhibition of LSD1 can lead to increased levels of methylated histones, which can alter the expression of genes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-chlorobenzyl)-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-methylbenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of fluorine atoms, which can enhance its biological activity and metabolic stability compared to its analogs with different substituents.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-6-4-12(5-7-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-2-1-3-15(20)8-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKDLVLKBSICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-naphthyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
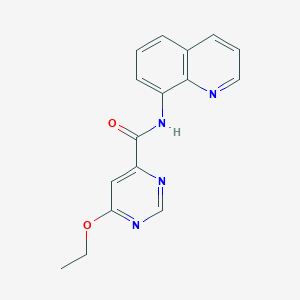
![3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea](/img/structure/B2429214.png)
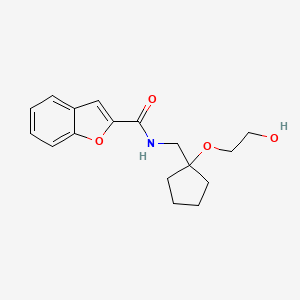
![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)
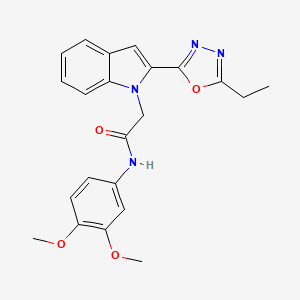
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)
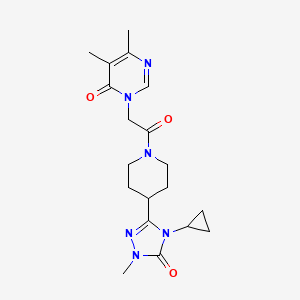
![4-(azepane-1-sulfonyl)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2429225.png)
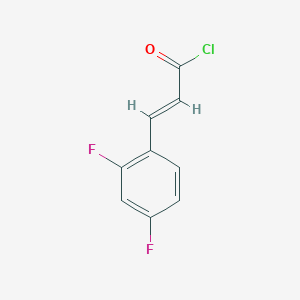
![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)
